molecular formula C17H33N3O2 B13170989 Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate

Cat. No.: B13170989
M. Wt: 311.5 g/mol
InChI Key: OBESWPMUPZITSS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: This step may involve reductive amination or other suitable methods.

    Attachment of the Tert-butyl Group: This can be done using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical agents.

    Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a wide range of applications.

    4-Methylpiperidine: Similar structure with different functional groups.

    Tert-butyl piperidine: Another analog with a tert-butyl group.

Uniqueness

Tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C17H33N3O2

Molecular Weight

311.5 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H33N3O2/c1-14-5-9-20(10-6-14)17(13-18)7-11-19(12-8-17)15(21)22-16(2,3)4/h14H,5-13,18H2,1-4H3

InChI Key

OBESWPMUPZITSS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2(CCN(CC2)C(=O)OC(C)(C)C)CN

Origin of Product

United States

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